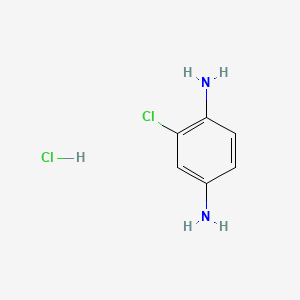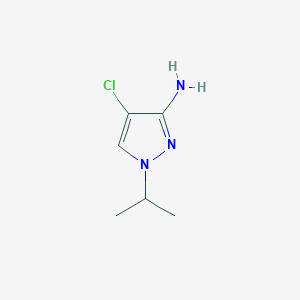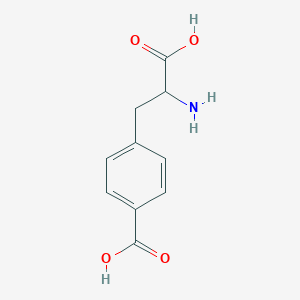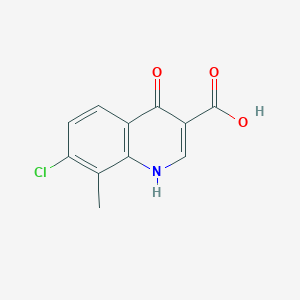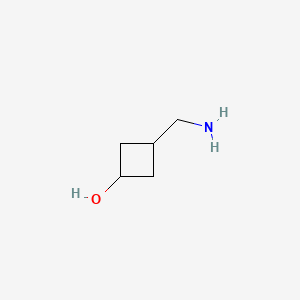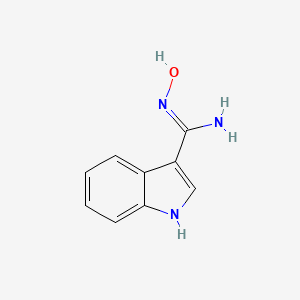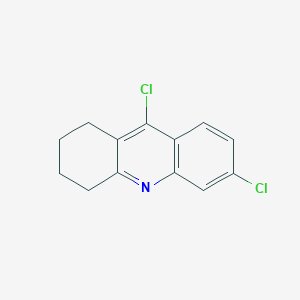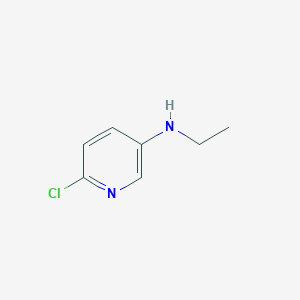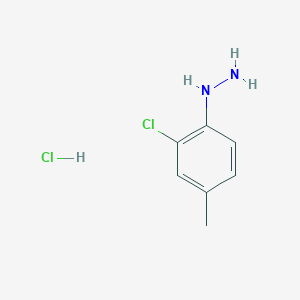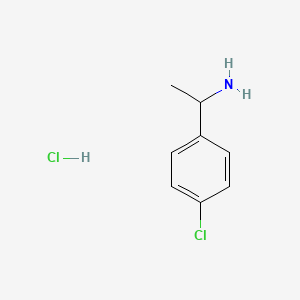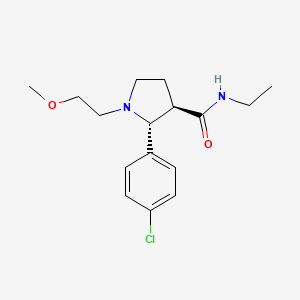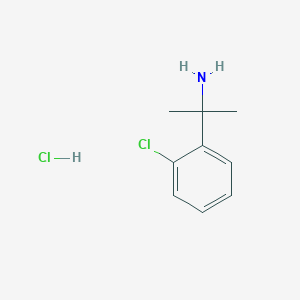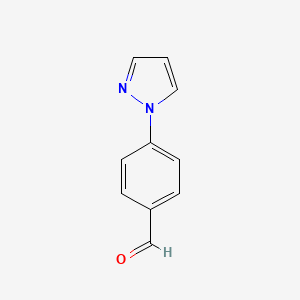
4-(1H-pyrazol-1-yl)benzaldehyde
Vue d'ensemble
Description
4-(1H-pyrazol-1-yl)benzaldehyde is a chemical compound with the molecular formula C10H8N2O . It is a heterocyclic compound that contains a pyrazole ring attached to a benzaldehyde group .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrazole ring attached to a benzaldehyde group . The SMILES string representation of the molecule is O=Cc1ccc (cc1)-n2cccn2 .Physical And Chemical Properties Analysis
This compound is a solid compound . Its molecular weight is 172.18 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Applications De Recherche Scientifique
1. Palladium(II) Complexes and Cytotoxicity
4-(1H-pyrazol-1-yl)benzaldehyde derivatives have been utilized in the synthesis of palladium(II) complexes. These complexes demonstrated cytotoxic effects against head and neck squamous carcinoma cells, suggesting potential applications in cancer therapy (Abu-Surrah et al., 2010).
2. Antimicrobial and Antioxidant Agents
Functionalized pyrazole scaffolds derived from this compound have shown significant antimicrobial and antioxidant activities. This highlights their potential in developing new antimicrobial and antioxidant agents (Rangaswamy et al., 2017).
3. Carbonic Anhydrase Inhibitors
Certain derivatives of this compound have demonstrated inhibition of carbonic anhydrase, an enzyme involved in various physiological processes. This suggests potential therapeutic applications, particularly in conditions where modulation of this enzyme is beneficial (Gul et al., 2016).
4. Fungicidal Activity
Some hydrazone derivatives containing this compound structures have exhibited moderate fungicidal activity, indicating their possible use in antifungal applications (Yang, 2008).
5. Catalysis in Organic Synthesis
These compounds have been used as catalysts in organic synthesis. For example, ZnO-beta zeolite catalysts derived from benzaldehyde compounds have been effective in synthesizing 4H-Benzo[b]pyrans, demonstrating their utility in facilitating chemical reactions (Katkar et al., 2011).
6. Chiral Alkylation of Benzaldehyde
Derivatives of this compound have been involved in the chiral alkylation of benzaldehyde, important in the synthesis of enantiomerically pure compounds, which are crucial in pharmaceuticals (Glas et al., 2001).
7. Ratiometric Fluorescent Probes
These compounds have been developed as ratiometric fluorescent probes for detecting biomolecules like cysteine and homocysteine. Their large emission wavelength shifts are useful in quantitative analysis (Lin et al., 2008).
8. Oxidation Catalysts
They have been used as catalysts in the oxidation of styrene to benzaldehyde, demonstrating their potential in industrial chemical processes (Duarte et al., 2018).
Safety and Hazards
Propriétés
IUPAC Name |
4-pyrazol-1-ylbenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c13-8-9-2-4-10(5-3-9)12-7-1-6-11-12/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPGRDLZPSDHBIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60380113 | |
| Record name | 4-(1H-pyrazol-1-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60380113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
9.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24808638 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
99662-34-7 | |
| Record name | 4-(1H-pyrazol-1-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60380113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(1H-Pyrazol-1-yl)benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


